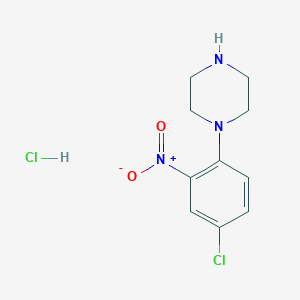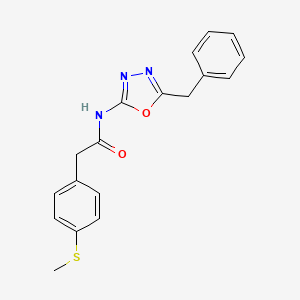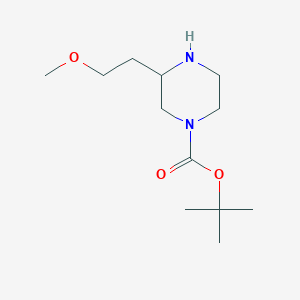
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound. This compound is of interest due to its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and materials science. The unique structure combines multiple functional groups, offering a variety of chemical interactions and reactivities.
準備方法
Synthetic routes and reaction conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions The process often begins with the synthesis of the 3,4-dihydroquinolin-1(2H)-one derivative
Industrial production methods: In industrial settings, the production may utilize more scalable processes, such as continuous flow reactions and optimized reaction conditions to ensure higher yields and purity. Catalysts and solvents are chosen based on their efficiency and environmental impact.
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline and thiadiazole components.
Reduction: Reduction reactions may target the carbonyl group or the nitro functionalities if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.
Common reagents and conditions used in these reactions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or organic peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, sulfonating agents under controlled temperatures.
Major products formed from these reactions: Products depend on the reaction type but often include derivatives with modifications at specific functional groups, such as hydroxylation or nitro-group introduction.
科学的研究の応用
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. It provides a platform for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a starting material for designing enzyme inhibitors.
Medicine: The compound has potential therapeutic applications. It can be modified to create analogs with possible pharmacological activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials, such as polymers with specific properties.
作用機序
The exact mechanism of action depends on the specific application. Generally, the compound interacts with biological targets such as enzymes or receptors. The thiadiazole and quinoline rings often play key roles in binding to these targets, while the methoxybenzamide group may enhance solubility and cell permeability.
Molecular targets and pathways involved:
Enzymes: It may inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: Binding to cellular receptors can modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material might interfere with replication or transcription processes.
類似化合物との比較
N-(5-(2-oxo-2-(quinolin-1(2H)-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide
N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
This concludes the detailed analysis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide. The unique structural combination within this compound opens numerous pathways for research and application in multiple scientific fields.
特性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-16-10-8-15(9-11-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-12-4-6-14-5-2-3-7-17(14)25/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOWRPSCOTXHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)



![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)
![6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)


![4-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2670362.png)
![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)
![4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2670366.png)
![4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2670367.png)
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)
